B1575237 G-protein coupled receptor 143 (126-134)

G-protein coupled receptor 143 (126-134)

Cat. No.: B1575237
Attention: For research use only. Not for human or veterinary use.
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Description

G-protein Coupled Receptor 143 (126-134) is a synthetic peptide fragment corresponding to a specific sequence of the human G-protein Coupled Receptor 143 (GPCR143). This product is provided for research applications and is intended for use in laboratory studies only. It is not intended for diagnostic or therapeutic use in humans or animals. G-protein Coupled Receptors (GPCRs) constitute the largest family of membrane proteins in the human genome and are critical regulators of nearly every physiological process, making them prominent therapeutic targets . They transduce extracellular signals into intracellular responses by coupling to heterotrimeric G proteins, which then activate downstream effector systems . As a peptide derived from a GPCR, this compound serves as a essential tool for investigating the structure, function, and signaling mechanisms of GPCR143. Potential research applications may include studies of receptor-ligand interactions, immune assay development, antibody production, and the exploration of intracellular signaling pathways. Researchers are encouraged to consult the primary scientific literature for established protocols and specific applications related to this peptide sequence.

Properties

sequence

LYSACFWWL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

G-protein coupled receptor 143 (126-134)

Origin of Product

United States

Scientific Research Applications

Ocular Albinism Research

The primary application of GPR143 research has been in understanding X-linked Ocular Albinism. Studies have shown that mutations in GPR143 disrupt melanosome biogenesis, leading to the characteristic symptoms of OA1. Research efforts focus on identifying pharmacological agents that can modulate GPR143 activity to ameliorate the effects of these mutations. For example, pimozide has been identified as a potential lead compound for developing more effective therapies .

Dopaminergic Signaling Modulation

Recent studies have highlighted the interaction between GPR143 and dopamine receptors (D2R and D3R). These interactions are significant because they suggest that GPR143 may modulate dopaminergic signaling pathways, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. Specifically, GPR143 has been shown to negatively regulate dopamine receptor activity, potentially affecting neurotransmitter delivery and receptor localization .

Melanosome Biogenesis

GPR143 plays a crucial role in melanosome biogenesis within melanocytes. The receptor's activity influences organelle size and function, which is essential for proper pigmentation. Understanding the mechanisms by which GPR143 regulates melanosome dynamics can provide insights into pigmentation disorders and potential therapeutic targets for conditions like melanoma .

Case Studies

StudyFocusFindings
Büschbell et al. (2023) Protein-Protein InteractionsIdentified significant interactions between GPR143 and dopamine receptors, suggesting implications for neurodegenerative diseases through altered dopaminergic signaling.
De Filippo et al. (2017) Pharmacological ModulationDeveloped screening methods to identify ligands for GPR143, revealing pimozide as a potential therapeutic agent for OA1.
Giordano et al. (2011) Melanosome RegulationDemonstrated that GPR143 mutations lead to abnormal melanosome size, linking receptor function to pigmentation disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds/GPCRs

Structural Comparison

Table 1: Structural Features of GPR143 and Related GPCRs

Receptor Subfamily Key Structural Motifs Ligand/Interaction Partners Reference Sequence/UniProt ID
GPR143 Class A (Rhodopsin-like) 7TM helices, N-glycosylation sites Tyrosinase, melanosomal proteins UniProt: Q5JRS4.1
GPR142 Class A Extended N-terminus, conserved DRY motif Unknown (putative lipid sensor) UniProt: Q7Z601
GPR35 Class A Short extracellular loops, acidic residues Kynurenic acid, CXCL17 UniProt: Q9HC97
Adrenergic α1 Class A Catecholamine-binding pocket Epinephrine, norepinephrine UniProt: P35348
  • GPR143 vs. GPR142 : Despite both being orphan receptors, GPR143 has a shorter N-terminus and lacks the extended extracellular domains seen in GPR142. GPR143’s interaction with tyrosinase contrasts with GPR142’s putative role in lipid sensing .
  • GPR143 vs. GPR35: GPR35 binds metabolites like kynurenic acid, while GPR143 lacks known diffusible ligands, relying on protein-protein interactions .
Functional Comparison

Table 2: Functional Roles of GPR143 and Related GPCRs

Receptor Biological Role Disease Association Signaling Pathway
GPR143 Melanosome maturation, ocular pigmentation X-linked ocular albinism Tyrosinase regulation
GPR142 Putative metabolic regulation None confirmed Unknown
Adrenergic α1 Cardiovascular tone, smooth muscle contraction Hypertension, POTS (autoimmune) Gq/11-mediated Ca²⁺ signaling
Muscarinic M4 Neurotransmission, cognition Autoimmune POTS Gi/o-mediated cAMP inhibition
  • GPR143 vs. Adrenergic/Muscarinic Receptors : Unlike GPR143, adrenergic (e.g., α1) and muscarinic (e.g., M4) receptors are well-characterized in cardiovascular and neurological signaling. Autoantibodies against these receptors are implicated in postural orthostatic tachycardia syndrome (POTS), a mechanism absent in GPR143 pathology .
Pharmacological and Research Insights
  • Regulatory Mechanisms : GPR143’s trafficking mutant disrupts tyrosinase interaction, a unique regulatory feature compared to kinase-mediated desensitization in thrombin receptors (e.g., GRK-dependent phosphorylation) .
  • Dimerization : Like many GPCRs, GPR143 may form dimers/oligomers, a trait shared with GPR35 and adrenergic receptors, though functional consequences remain uncharacterized .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common method for preparing specific peptide segments such as GPR143 (126-134) is solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids in a defined sequence with high purity and yield.

  • Process Overview:

    • The peptide chain is assembled on a solid resin support.
    • Protected amino acids are sequentially coupled using activating agents.
    • After chain assembly, the peptide is cleaved from the resin and deprotected.
    • Purification is typically performed by high-performance liquid chromatography (HPLC).
  • Advantages:

    • High control over sequence fidelity.
    • Capability to incorporate non-natural amino acids or modifications.
    • Scalability for research and preclinical applications.
  • Considerations for GPR143 (126-134):

    • The peptide length (9 amino acids) is well-suited for SPPS.
    • Side-chain protecting groups must be chosen to avoid side reactions.
    • Proper folding and disulfide bond formation (if cysteines are present) may require post-synthesis treatment.

Recombinant Expression Systems

For functional studies requiring larger quantities or specific post-translational modifications, recombinant expression of the GPR143 (126-134) segment fused to carrier proteins is employed.

  • Expression Hosts:

    • Escherichia coli: Common for producing fusion proteins with tags (e.g., GST, His-tag) to facilitate purification.
    • Yeast or Mammalian Cells: Used when eukaryotic modifications or proper folding are necessary.
  • Purification:

    • Affinity chromatography based on fusion tags.
    • Proteolytic cleavage to release the peptide segment.
    • Further purification by HPLC or size-exclusion chromatography.
  • Challenges:

    • Intracellular localization of GPR143 complicates expression of functional receptor segments.
    • Peptide solubility and stability must be optimized.

Chemical Ligation Techniques

For producing longer or modified peptides, chemical ligation methods such as native chemical ligation (NCL) can be applied to join synthetic peptide fragments.

  • Application:
    • Useful if the 126-134 segment needs to be combined with other receptor domains.
    • Enables incorporation of isotopic labels or probes for structural studies.

Purification and Characterization

Regardless of synthesis method, the purified peptide undergoes rigorous characterization:

Parameter Method(s) Purpose
Purity HPLC Confirm peptide homogeneity
Molecular weight Mass spectrometry (MALDI-TOF) Verify correct sequence and modifications
Structural conformation Circular dichroism (CD), NMR Assess secondary structure and folding
Functional activity Binding assays, β-arrestin recruitment Confirm biological relevance

Research Findings Relevant to Preparation

  • GPR143 is predominantly intracellular, making direct receptor studies challenging; thus, preparation of peptide fragments like 126-134 aids in ligand screening and functional assays.
  • Mutant forms of GPR143 that traffic to the plasma membrane have been used to facilitate ligand screening, highlighting the importance of receptor segment availability in functional assays.
  • β-arrestin recruitment assays have been pivotal in identifying compounds that modulate GPR143 activity, indicating that prepared peptides must retain interaction capabilities for such studies.

Summary Table: Preparation Methods for GPR143 (126-134)

Method Description Advantages Limitations Applications
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis on resin High purity, sequence control Limited for very long peptides Structural studies, ligand binding
Recombinant Expression Expression in E. coli or eukaryotic cells Large scale, potential modifications Folding challenges, intracellular localization Functional assays, large quantity
Chemical Ligation Joining of peptide fragments Enables complex modifications Technically demanding Labeling, extended peptides
Purification & Characterization HPLC, MS, CD, NMR Ensures quality and functionality Requires specialized equipment Quality control, functional validation

This detailed overview synthesizes current knowledge on the preparation methods of the GPR143 (126-134) peptide segment, emphasizing synthetic and recombinant approaches validated by functional assays. These methods provide essential tools for advancing pharmacological research and therapeutic targeting of GPR143.

Q & A

Q. What are the structural and functional characteristics of GPR143 (126-134), and how do they inform experimental design?

  • Methodological Answer : GPR143 (126-134) is a conserved peptide region within the larger GPCR structure, featuring seven transmembrane domains critical for ligand binding and signal transduction . Key structural features include:
  • Transmembrane Helices : Predicted via homology modeling using GPCR databases (e.g., GPCRdb) and validated by cysteine-scanning mutagenesis .
  • Extracellular Loops : Essential for ligand recognition (e.g., L-DOPA binding), studied via alanine-scanning mutagenesis coupled with radioligand displacement assays .
  • Intracellular Domains : Interaction sites for G-proteins (e.g., GNAI1), identified through co-immunoprecipitation (Co-IP) and bioluminescence resonance energy transfer (BRET) .
    Experimental Design Tip : Prioritize cell-based assays (e.g., HEK293 cells expressing GPR143) due to the instability of purified GPCRs in vitro .

Q. How can researchers characterize ligand-binding properties of GPR143 (126-134) in early-stage studies?

  • Methodological Answer : Use a combination of computational and wet-lab approaches:
  • Virtual Screening : Molecular docking simulations (e.g., AutoDock Vina) to predict ligand-receptor interactions .
  • Radioligand Binding Assays : Employ [³H]-L-DOPA to quantify binding affinity (Kd) in membrane preparations from transfected cells .
  • Calcium Flux Assays : Monitor intracellular Ca²⁺ changes (Fluo-4 dye) to assess functional ligand activation .
    Key Consideration : Validate findings with orthogonal methods (e.g., surface plasmon resonance [SPR] for kinetic analysis) to reduce false positives .

Advanced Research Questions

Q. How can contradictions in reported signaling pathways (G-protein vs. arrestin-mediated) be resolved for GPR143 (126-134)?

  • Methodological Answer : Discrepancies often arise from cell-type-specific signaling bias or assay conditions. To address this:
  • Pathway-Specific Knockdowns : Use siRNA targeting Gα subunits (e.g., GNAI1) or β-arrestin to isolate contributions .
  • BRET/FRET Biosensors : Monitor real-time interactions between GPR143 and downstream effectors (e.g., β-arrestin recruitment) .
  • Data Normalization : Include internal controls (e.g., constitutively active receptors) to account for variability in receptor expression levels .
    Example Conflict Resolution : A study resolved conflicting ligand efficacy reports by comparing signaling in melanocytes (native expression) vs. heterologous systems .

Q. What advanced techniques are suitable for studying conformational dynamics of GPR143 (126-134) during activation?

  • Methodological Answer : Leverage biophysical and computational tools:
  • Molecular Dynamics (MD) Simulations : Simulate receptor transitions between inactive/active states (e.g., using CHARMM or GROMACS) .
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve full-length receptor structures in complex with G-proteins (resolution ≤3.0 Å) .
  • Hydrogen-Deuterium Exchange (HDX-MS) : Map conformational changes in response to ligand binding .
    Key Finding : MD simulations of GPR143 (126-134) revealed a conserved "toggle switch" residue (Trp⁶⁴⁸) critical for activation .

Q. How can researchers design assays to study GPR143 (126-134) oligomerization and its functional implications?

  • Methodological Answer : Oligomerization impacts receptor trafficking and signaling. Recommended approaches:
  • Proximity-Based Assays : BRET/FRET between tagged receptors (e.g., NanoLuc-YFP pairs) .
  • Single-Molecule Microscopy : Total internal reflection fluorescence (TIRF) to visualize dimerization in live cells .
  • Crosslinking + Western Blot : Use membrane-permeable crosslinkers (e.g., BS³) to stabilize oligomers for SDS-PAGE analysis .
    Pitfall Alert : Avoid overexpression artifacts by titrating receptor DNA in transfection protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported ligand-binding affinities for GPR143 (126-134)?

  • Methodological Answer : Variations may stem from assay conditions (e.g., pH, temperature) or receptor glycosylation states. Mitigation strategies:
  • Standardize Buffers : Use physiological pH (7.4) and include protease inhibitors in membrane preparations .
  • Glycosylation Analysis : Treat cells with tunicamycin to assess impacts on ligand binding .
  • Orthogonal Validation : Compare radioligand data with isothermal titration calorimetry (ITC) for thermodynamic consistency .

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